2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
Description
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a piperidin-4-yl core substituted with a 3-methoxybenzoyl group at the 1-position and fused to a 1,3-benzothiazole moiety at the 2-position. This scaffold combines a benzothiazole ring (known for diverse pharmacological activities) with a piperidine-based structure, which is frequently employed in drug design due to its conformational flexibility and ability to modulate receptor interactions.
Properties
Molecular Formula |
C20H20N2O2S |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2S/c1-24-16-6-4-5-15(13-16)20(23)22-11-9-14(10-12-22)19-21-17-7-2-3-8-18(17)25-19/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
ROBCAWURJMJCME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the piperidine and benzothiazole precursors. One common method involves the reaction of 3-methoxybenzoyl chloride with piperidine to form the intermediate 1-(3-methoxybenzoyl)piperidine. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its anticancer activity . Research indicates that 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole exhibits selective cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
In addition to anticancer effects, this compound has shown promising antimicrobial properties . It has been tested against a range of bacterial and fungal strains, exhibiting significant inhibitory effects. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies highlight the therapeutic potential of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole:
- Breast Cancer Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .
- Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Neuroprotection in Animal Models : In vivo experiments using rodent models of neurodegeneration showed that administration of the compound significantly improved cognitive function and reduced markers of oxidative stress compared to controls .
Mechanism of Action
The mechanism of action of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target.
Comparison with Similar Compounds
The following analysis compares 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole with structurally and functionally analogous benzothiazole derivatives, focusing on substituent effects, biological activities, and mechanistic insights.
Piperidine/Piperazine-Linked Benzothiazoles
Key Observations :
- Piperidine-linked analogs demonstrate variable effects on ion channels and receptors, influenced by substituent electronic properties (e.g., methoxy vs. sulfonyl groups) .
Aryl-Substituted Benzothiazoles
Key Observations :
- Electron-donating groups (e.g., methoxy) on the benzothiazole or aryl rings enhance charge-transfer properties, relevant for optical applications .
- Halogenated substituents (e.g., fluorine, chlorine) improve antimicrobial and antitubercular efficacy by increasing electrophilicity and target binding .
Pharmacologically Active Benzothiazole Derivatives
Key Observations :
- Hybrid scaffolds (e.g., benzothiazole-urea, benzothiazole-indole) expand therapeutic applications by combining multiple pharmacophores .
- The 3-methoxybenzoyl group in the target compound may confer similar advantages in CNS-targeted therapies due to its balance of lipophilicity and hydrogen-bonding capacity.
Biological Activity
2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure features a benzothiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article provides an overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₂S
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis and inhibit cell proliferation.
- Case Study : In a study by Mamedova et al., derivatives similar to 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole demonstrated selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.96 μM to 4.38 μM .
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results.
- Research Findings : A synthesis and characterization study indicated that benzothiazole-based compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the methoxy group is believed to enhance the antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can be attributed to its structural components:
| Structural Feature | Contribution to Activity |
|---|---|
| Methoxy Group | Enhances solubility and bioavailability |
| Piperidine Ring | Contributes to receptor binding affinity |
| Benzothiazole Moiety | Known for diverse biological activities |
The SAR analysis indicates that modifications in the benzothiazole structure can lead to variations in potency and selectivity towards different biological targets.
Pharmacological Mechanisms
The mechanisms underlying the biological activities of 2-[1-(3-Methoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole include:
- Apoptosis Induction : The compound has been observed to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .
- Topoisomerase Inhibition : Similar compounds have shown activity against topoisomerases, enzymes critical for DNA replication and transcription .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
